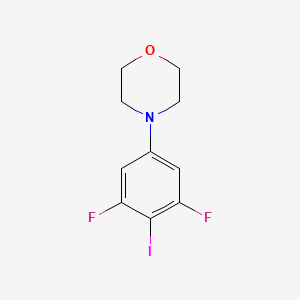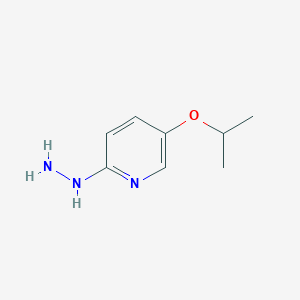
2-Hydrazineyl-5-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-5-isopropoxypyridine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is a pyridine derivative, characterized by the presence of a hydrazinyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-Hydrazinyl-5-isopropoxypyridine typically involves the reaction of 2-chloro-5-isopropoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Analyse Des Réactions Chimiques
2-Hydrazinyl-5-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields amines.
Applications De Recherche Scientifique
2-Hydrazinyl-5-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: While not used directly as a drug, 2-Hydrazinyl-5-isopropoxypyridine serves as a precursor in the synthesis of potential therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-5-isopropoxypyridine involves its interaction with molecular targets, primarily enzymes. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
(5-propan-2-yloxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11) |
Clé InChI |
PDIGSKQTDPIBKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CN=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



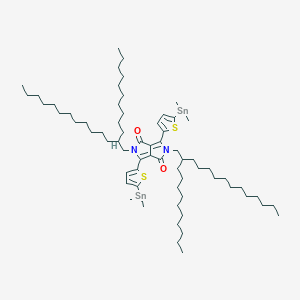
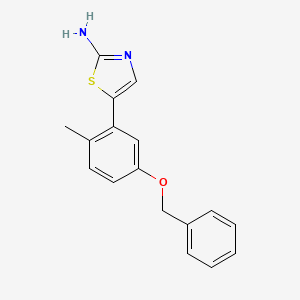
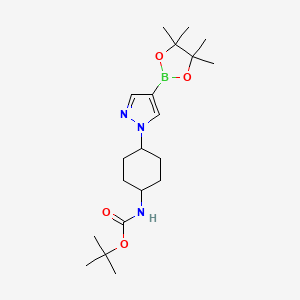
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
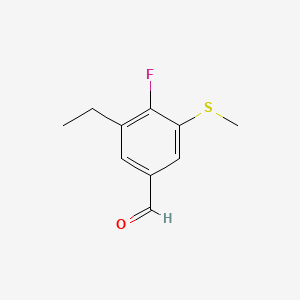
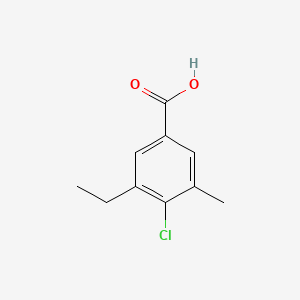
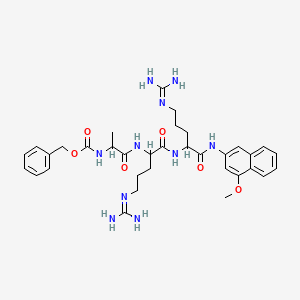
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)


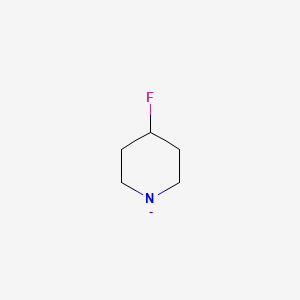
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
